![molecular formula C15H20O3 B14252699 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 383188-38-3](/img/structure/B14252699.png)
3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[410]heptane is an organic compound with a complex bicyclic structure It features a methoxyphenyl group attached to a bicyclic heptane ring system, which includes an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl alcohol with an appropriate epoxide under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(4-Hydroxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane: Similar structure but with a hydroxy group instead of a methoxy group.
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Eigenschaften
CAS-Nummer |
383188-38-3 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H20O3/c1-16-13-5-2-11(3-6-13)9-17-10-12-4-7-14-15(8-12)18-14/h2-3,5-6,12,14-15H,4,7-10H2,1H3 |
InChI-Schlüssel |
BETOTHYNHQVPOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCC2CCC3C(C2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


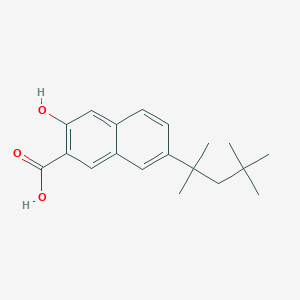
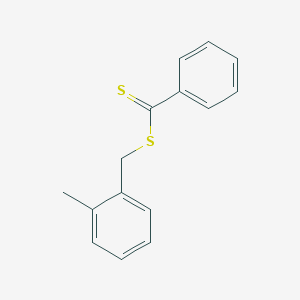
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
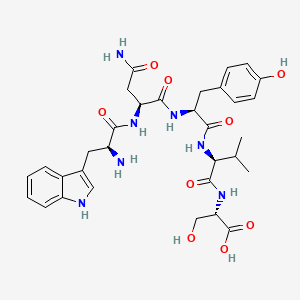
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
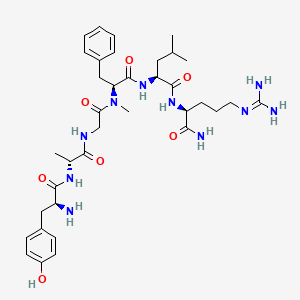

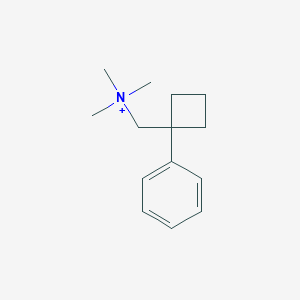
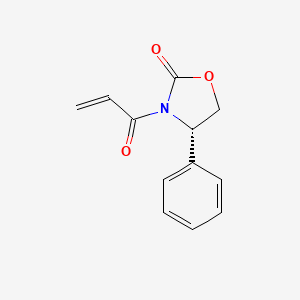
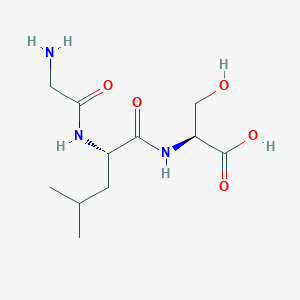
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
